molecular formula C7H14N2O2 B1506381 (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid CAS No. 1313183-06-0

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid

Cat. No.: B1506381
CAS No.: 1313183-06-0
M. Wt: 158.2 g/mol
InChI Key: UJGNCYAOIKEUNK-GDVGLLTNSA-N
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Description

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-amino-3-pyrrolidin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5?,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNCYAOIKEUNK-GDVGLLTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719303
Record name 3-Pyrrolidin-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313183-06-0
Record name 3-Pyrrolidin-3-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid, also known as 2-amino-3-pyrrolidinepropanoic acid, is a significant amino acid derivative characterized by its unique pyrrolidine ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C7H12N2O2
  • Molecular Weight : Approximately 158.20 g/mol
  • Structural Features : The presence of the pyrrolidine ring allows for unique interactions with biological targets, influencing its pharmacological profile.

The biological activity of (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid is primarily attributed to its interactions with neurotransmitter systems. Research indicates that this compound may:

  • Modulate Neurotransmitter Receptors : It has been shown to interact with various receptors in the central nervous system, potentially enhancing synaptic efficacy and influencing synaptic transmission and plasticity.
  • Exhibit Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases .

Biological Activities

  • Neuroprotective Properties :
    • The compound has been studied for its potential to protect neurons from damage associated with oxidative stress and neurodegeneration. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.
  • Antioxidant Activity :
    • Preliminary findings indicate that (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid may exhibit antioxidant properties, contributing to cellular defense mechanisms against oxidative damage.
  • Antimicrobial Potential :
    • While not extensively studied in this area, some derivatives of pyrrolidine compounds have shown antimicrobial activity against various bacterial strains. The structural similarities suggest potential for similar activities in (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid .

Neuroprotective Effects

A study investigating the effects of (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid on neuronal cell lines demonstrated a significant reduction in cell death induced by oxidative stress. This study highlighted the compound's ability to enhance cell viability and reduce markers of apoptosis.

StudyCell LineTreatment ConcentrationOutcome
SH-SY5Y100 µMIncreased cell viability by 30% under oxidative stress conditions

Antimicrobial Activity

Research into related pyrrolidine compounds revealed varying degrees of antibacterial activity. For instance, compounds structurally similar to (2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid showed minimum inhibitory concentrations (MICs) ranging from 0.0048 to 0.025 mg/mL against common pathogens like E. coli and S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
Reactant of Route 2
(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid

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